Heptyl Deoctyl Fingolimod Hydrochloride

Description

Fundamental Principles of Sphingosine-1-Phosphate Signaling and Immunoregulation

Sphingosine-1-phosphate is a bioactive lipid mediator that plays a crucial role in a multitude of cellular processes. simsonpharma.com It exerts its effects by binding to a family of five G protein-coupled receptors, designated as S1P1 through S1P5. nih.govsimsonpharma.com These receptors are distributed throughout the body, with specific subtypes being prominent on different cell types, which accounts for their diverse physiological and pathological roles. simsonpharma.com

A key function of the S1P signaling pathway is the regulation of lymphocyte trafficking, a fundamental aspect of the adaptive immune response. axios-research.comsynzeal.com Lymphocytes, a type of white blood cell, continuously circulate between the blood, secondary lymphoid organs (such as lymph nodes and the spleen), and peripheral tissues. The egress, or exit, of lymphocytes from lymphoid organs is critically dependent on a concentration gradient of S1P, which is higher in the blood and lymph than in the lymphoid tissues. derpharmachemica.comchemicalbook.com Lymphocytes express the S1P1 receptor, and the binding of S1P to this receptor is the signal that prompts their departure from the lymph nodes. simsonpharma.comchemicalbook.com

By modulating the S1P-S1P1 axis, it is possible to control the number of circulating lymphocytes. axios-research.com This is of particular therapeutic interest in autoimmune diseases, where misguided lymphocytes attack the body's own tissues. By preventing these autoreactive lymphocytes from leaving the lymph nodes, their capacity to mediate damage in target organs, such as the central nervous system in multiple sclerosis, can be significantly reduced. axios-research.comderpharmachemica.com

Overview of Fingolimod (B1672674) as a Canonical Sphingosine-1-Phosphate Receptor Modulator

Fingolimod, also known by its research designation FTY720, was the first oral disease-modifying therapy approved for the treatment of relapsing-remitting multiple sclerosis and is a structural analog of sphingosine (B13886). synzeal.comderpharmachemica.comdrugbank.com It is a prodrug, meaning it is inactive until it is metabolized in the body. synzeal.comdrugbank.com In vivo, sphingosine kinases phosphorylate Fingolimod to its active form, Fingolimod-phosphate. nih.govderpharmachemica.com

Fingolimod-phosphate is a potent agonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5. nih.govdrugbank.com Despite being an agonist, its therapeutic effect stems from its ability to act as a "functional antagonist" of the S1P1 receptor on lymphocytes. nih.govchemicalbook.com When Fingolimod-phosphate binds to the S1P1 receptor, it triggers the receptor's internalization and subsequent degradation within the cell. derpharmachemica.com This sustained downregulation of S1P1 receptors on the lymphocyte surface renders the cells unresponsive to the S1P gradient that would normally guide their egress from lymph nodes. nih.govderpharmachemica.com The result is a sequestration of lymphocytes within the lymphoid organs, leading to a reduction of circulating lymphocytes in the peripheral blood. simsonpharma.comnih.gov This mechanism is believed to be central to Fingolimod's efficacy in reducing the inflammatory damage associated with multiple sclerosis. epa.gov

Rationale for Academic Investigation of Heptyl Deoctyl Fingolimod Hydrochloride as a Fingolimod Derivative

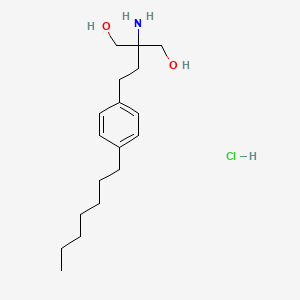

This compound is identified chemically as 2-Amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol Hydrochloride and is recognized as an impurity of Fingolimod, sometimes referred to as Fingolimod Impurity B. nih.gov The academic investigation of such a compound, while not aimed at developing it as a standalone therapeutic, is crucial for several scientific reasons rooted in medicinal chemistry and drug safety.

The primary rationale for studying impurities and derivatives like this compound is to understand their potential impact on the safety and efficacy of the parent drug. nih.gov Regulatory bodies require a thorough characterization of any impurity present in a pharmaceutical product above a certain threshold. derpharmachemica.com This involves synthesizing the impurity, confirming its structure, and evaluating its pharmacological and toxicological profile.

The investigation of this compound could also uncover unique biological activities. While it may be less potent or have a different receptor selectivity profile compared to Fingolimod, these differences can be informative. For instance, a derivative might exhibit a more favorable side-effect profile or show unexpected activity at other biological targets. Research into various Fingolimod derivatives has been undertaken to explore their potential in other therapeutic areas, including as antibacterial agents. fda.govsigmaaldrich.com Therefore, the academic investigation of this compound is a fundamental component of ensuring the quality and safety of Fingolimod and contributes to the broader scientific understanding of S1P receptor modulation.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H32ClNO2 |

|---|---|

Molecular Weight |

329.9 g/mol |

IUPAC Name |

2-amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C18H31NO2.ClH/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21;/h8-11,20-21H,2-7,12-15,19H2,1H3;1H |

InChI Key |

ZMHVFZNMKCLXQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |

Origin of Product |

United States |

Synthetic Strategies and Structural Characterization of Heptyl Deoctyl Fingolimod Hydrochloride

Methodologies for the Chemical Synthesis of Fingolimod (B1672674) Analogues

The synthesis of Fingolimod and its analogues, such as the heptyl variant, has been approached through various chemical strategies, often focusing on the efficient construction of the 2-aminopropane-1,3-diol "head" group and its attachment to the substituted phenethyl "tail". derpharmachemica.com Several core methodologies have been established in the literature.

A prevalent strategy involves the alkylation of diethyl acetamidomalonate. derpharmachemica.comijacskros.com In this approach, a suitable electrophile, such as a 1-(2-bromoethyl)-4-alkylbenzene, is reacted with diethyl acetamidomalonate. The resulting malonate derivative is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LAH), to form the 2-acetamido-1,3-propanediol structure. A final hydrolysis step removes the acetyl group to yield the desired amino-diol. ijacskros.com

Another common route begins with a Friedel-Crafts acylation. ijacskros.comnih.gov For instance, an alkylbenzene (e.g., heptylbenzene (B126430) or octylbenzene) can be acylated, and the resulting ketone is subsequently reduced. derpharmachemica.com This pathway can then converge with other methods. For example, the resulting alkylphenethyl alcohol can be converted to an iodide and used to alkylate a malonate derivative. ijacskros.com Alternatively, a key intermediate like 2-nitro-1-(4-alkylphenyl)ethane can be generated, which then undergoes a double Henry reaction (bis-aldol addition) with formaldehyde (B43269) to install the diol and nitro group, followed by hydrogenation of the nitro group to the amine. derpharmachemica.comnih.gov

More advanced and scalable synthetic routes have also been developed to avoid hazardous reagents or improve efficiency. These include:

Sonogashira Coupling: A highly efficient method where a protected 4-ethynyl-2,2-dimethyl-1,3-dioxan-5-ylcarbamate is coupled with a 4-alkyl-iodobenzene. Subsequent hydrogenation and deprotection yield the final product. ijacskros.comnih.gov

Petasis Reaction: This involves a reaction between a boronic acid (e.g., 2-(4-octylphenyl)-vinylboronic acid), an amine, and an aldehyde (dihydroxyacetone) to construct the core structure. ijacskros.comnih.gov

Iron-Catalyzed Cross-Coupling: Used for the practical and scalable synthesis of the key octylbenzene (B124392) intermediate, which can then be incorporated into various synthetic routes. nih.gov

These methodologies provide a versatile toolbox for chemists to construct a library of Fingolimod analogues by modifying the starting materials, particularly the nature of the alkyl group on the phenyl ring. acs.org

Advanced Synthetic Approaches Towards Heptyl Deoctyl Fingolimod Hydrochloride

The synthesis of Heptyl Fingolimod Hydrochloride, a known impurity and analogue of Fingolimod, has been specifically detailed. derpharmachemica.com The approach mirrors a common Fingolimod synthesis, substituting heptanophenone (B155562) for the octanophenone (B1677104) starting material. This multi-step process is designed for efficiency and high purity. derpharmachemica.comtandfonline.com

The synthesis begins with the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride to produce heptanophenone. The subsequent key steps are outlined below:

Reduction of Ketone: The carbonyl group of the starting alkanophenone (heptanophenone) is reduced. A combination of sodium borohydride (B1222165) and aluminum chloride in tetrahydrofuran (B95107) is an effective method for this transformation, yielding the corresponding phenylalkane. derpharmachemica.com

Nitration: The resulting heptylbenzene is subjected to nitration to introduce the nitro group, which is a precursor to the amine. derpharmachemica.com

Henry Reaction: The crucial 2-amino-1,3-propanediol (B45262) moiety is constructed via a Henry reaction. The nitroalkane intermediate reacts with formaldehyde in a base-catalyzed double aldol (B89426) addition to form the 2-nitro-1,3-propanediol structure. derpharmachemica.com

Reduction of Nitro Group and Salt Formation: In the final step, the nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method. Following the reduction, the resulting free base is treated with hydrochloric acid to form the stable hydrochloride salt, yielding Heptyl Fingolimod Hydrochloride. derpharmachemica.com

A summary of a reported synthetic pathway for the Heptyl analogue is presented in the table below.

Table 1: Synthetic Pathway for Heptyl Fingolimod Hydrochloride Analogue

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Heptanophenone | NaBH₄, AlCl₃, THF, 0-65°C | Heptylbenzene | Good Yield | derpharmachemica.com |

| 2 | Heptylbenzene | (Not specified) | 1-(2-nitroethyl)heptylbenzene | (Not specified) | derpharmachemica.com |

| 3 | 1-(2-nitroethyl)heptylbenzene | Formaldehyde, Base (Henry Reaction) | 2-nitro-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol | 85.0% | derpharmachemica.com |

| 4 | 2-nitro-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol | H₂, 10% Pd/C, Methanol | 2-amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol | 80.0% | derpharmachemica.com |

This route is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions suitable for producing the target compound and its related impurities for research and reference standard purposes. derpharmachemica.comresearchgate.net

Receptor Pharmacology and Molecular Interactions of Heptyl Deoctyl Fingolimod Hydrochloride

Mechanisms of G Protein-Coupled Receptor (GPCR) Agonism and Functional Modulation

Receptor Internalization and Downregulation Induced by Heptyl Deoctyl Fingolimod (B1672674) Hydrochloride Analogues

Analogues of Heptyl Deoctyl Fingolimod Hydrochloride, such as Fingolimod (FTY720), are known to exert their pharmacological effects through the modulation of sphingosine-1-phosphate (S1P) receptors. A key mechanism of action for these compounds is the induction of receptor internalization and subsequent downregulation, a process that has been a focal point of extensive research. This functional antagonism is critical to the therapeutic effects observed with these molecules.

Initially, these analogues act as agonists at S1P receptors, particularly the S1P1 subtype, triggering the receptor's physiological signaling cascade. nih.gov However, this initial agonism is transient and is followed by a sustained period of receptor internalization. nih.gov Unlike the endogenous ligand S1P, which induces a temporary and reversible internalization of the S1P1 receptor, allowing it to be recycled back to the cell surface, fingolimod and its analogues induce a more permanent removal of the receptor. nih.govaimspress.com

Upon binding of a fingolimod analogue, the S1P1 receptor is internalized into the cell. researchgate.net This process involves the phosphorylation of the receptor's C-terminal tail by G protein-coupled receptor kinase 2 (GRK2), which then facilitates the recruitment of β-arrestin. researchgate.net The receptor-analogue complex is then targeted for proteasomal degradation, which prevents the receptor from being recycled back to the plasma membrane. nih.govresearchgate.net This leads to a significant reduction in the density of S1P1 receptors on the cell surface, effectively rendering the cells unresponsive to S1P. nih.govaimspress.com This sustained internalization and degradation is termed "functional antagonism". nih.govnih.gov

Research has demonstrated that this downregulation of S1P1 receptors is a crucial mechanism for the observed physiological effects of fingolimod analogues, such as the sequestration of lymphocytes in the lymph nodes. nih.govaimspress.com By downregulating S1P1 receptors on lymphocytes, these compounds inhibit the cells' ability to respond to the S1P gradient that normally guides their egress from lymphoid tissues, leading to a reduction of circulating lymphocytes. aimspress.comnih.gov

Studies on various fingolimod analogues have explored the nuances of this internalization process. For instance, in vitro experiments using Chinese Hamster Ovary (CHO) cells expressing a tagged S1P1 receptor have quantified the extent of receptor downregulation. Stimulation of these cells with fingolimod analogues resulted in a significant reduction of cell surface S1P1. nih.gov

The following table summarizes the effects of fingolimod and its analogues on S1P1 receptor internalization and downregulation based on available research findings.

| Compound/Analogue | Receptor(s) | Primary Effect | Mechanism | Consequence |

| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | Functional Antagonism | Induces irreversible internalization and proteasomal degradation of S1P1. nih.govresearchgate.net | Depletion of S1P1 from the cell surface, leading to reduced lymphocyte egress. nih.govaimspress.com |

| Siponimod | S1P1, S1P5 | Functional Antagonism | Similar to fingolimod, induces irreversible internalization and degradation of S1P1. nih.gov | Reduced S1P1 membrane expression and sequestration of lymphocytes. nih.gov |

| ST-1893 & ST-1894 | S1P1 | Functional Antagonism | Induce a 50-75% reduction of cell surface S1P1 after 3 hours of stimulation in CHO-S1P1 cells. nih.gov | Downregulation of the receptor, contributing to lymphopenic effects. nih.gov |

| Ozanimod | S1P1, S1P5 | Functional Antagonism | Selective for S1P1 and S1P5, leading to their internalization. youtube.com | High efficacy in reducing relapse rates and new lesion formation in MS. youtube.com |

| Ponesimod | S1P1 | Functional Antagonism | Highly selective for S1P1, causing its internalization. youtube.com | Effective in reducing lymphocyte counts. youtube.com |

This process of receptor internalization and downregulation is a hallmark of the pharmacological activity of fingolimod and its analogues. It underscores a sophisticated mechanism whereby an initial agonistic interaction leads to a long-lasting antagonistic effect, which is central to the therapeutic application of this class of compounds.

Cellular and Sub Cellular Mechanisms of Immunomodulation by Heptyl Deoctyl Fingolimod Hydrochloride

Downstream Intracellular Signaling Cascades Activated by S1PR Modulation

The binding of the active phosphate (B84403) metabolite of Heptyl Deoctyl Fingolimod (B1672674) Hydrochloride to S1P receptors triggers a range of intracellular signaling pathways. scripps.edu These cascades are mediated by distinct heterotrimeric G proteins coupled to the S1P receptors and are fundamental to the compound's cellular effects, which extend beyond simple receptor agonism to include cell survival, proliferation, and migration. nih.gov

Engagement of the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a key consequence of S1P receptor modulation by Heptyl Deoctyl Fingolimod Hydrochloride. The S1P₁ receptor, a principal target of the compound, exclusively couples to the Gαi/o protein. nih.gov This interaction activates the PI3K/Akt signaling cascade, a critical pathway involved in promoting cell survival and proliferation. nih.gov In some contexts, the PI3K/Akt pathway's activation can influence the production of key immunoregulatory cytokines that shape both innate and adaptive immunity. nih.gov However, the compound can also lead to the inhibition of the PI3K/Akt/mTOR signaling pathway in other cell types, demonstrating context-dependent effects. nih.gov

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another significant signaling cascade modulated by this compound. Activation of S1P receptors, such as S1PR₄, can induce MAPK activity. nih.gov This pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The modulation of the MAPK/ERK pathway is recognized as one of the intracellular signaling events affected by the compound. nih.gov Conversely, in certain cellular environments, the compound can also lead to the inactivation of the ERK/MAP kinase pathway, contributing to its complex pharmacological profile. nih.gov

There is significant crosstalk between S1P receptor signaling and the Signal Transducer and Activator of Transcription (STAT3) pathway. nih.govyoutube.comelsevierpure.com The S1P₁ receptor can activate STAT3, a key transcription factor that regulates genes involved in cell growth, survival, and differentiation. nih.govnih.gov Research has shown that a feed-forward loop can exist where S1P₁ activation leads to STAT3 phosphorylation and activation, and activated STAT3 can in turn increase the expression of the S1P₁ receptor. youtube.com This reciprocal regulation can lead to persistent STAT3 activation. nih.govelsevierpure.com Furthermore, the compound's ability to polarize microglia and macrophages toward an anti-inflammatory M2 phenotype is mediated by the STAT3 pathway. nih.gov

Table 1: Summary of Intracellular Signaling Pathways Modulated

| Pathway | Primary Effect of Modulation | Key Associated Cellular Functions |

| PI3K/Akt | Engagement via Gαi/o protein coupling following S1P₁ receptor binding. nih.gov | Cell survival, proliferation, cytokine regulation. nih.govnih.gov |

| MAPK/ERK | Activation following S1PR modulation. nih.govnih.gov | Cell proliferation, differentiation, apoptosis. nih.govnih.gov |

| STAT3 | Crosstalk and activation, forming a potential positive feedback loop with S1P₁. nih.govyoutube.com | Gene transcription, cell survival, M2 macrophage polarization. nih.govnih.gov |

| NF-κB | General inhibitory effect on the pathway. nih.gov | Regulation of inflammation, immune response. nih.gov |

Regulation of Lymphocyte Trafficking and Sequestration

The most well-characterized mechanism of action for this compound is its profound impact on lymphocyte trafficking. nih.gov By modulating S1P receptors, the compound effectively traps specific lymphocyte subsets within secondary lymphoid organs, preventing their egress into the bloodstream and subsequent infiltration into tissues. nih.gov

The egress of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, is dependent on an S1P gradient, which is high in the blood and lymph and low within the lymphoid tissue. Lymphocytes express the S1P₁ receptor, which acts as a sensor for this gradient, guiding them out of the SLOs. scripps.edu

This compound functions as a functional antagonist of the S1P₁ receptor. scripps.edu Initially, its phosphorylated active form acts as a potent agonist, binding to the S1P₁ receptor on lymphocytes. scripps.edu However, this sustained stimulation leads to the receptor's internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient. elsevierpure.comnih.gov This functional antagonism effectively blocks the primary egress signal.

As a result, lymphocytes, particularly naïve T cells and central memory T cells that rely on this pathway, are retained or sequestered within the SLOs. elsevierpure.comnih.gov This leads to a significant, dose-dependent, and reversible reduction in the number of circulating lymphocytes in the peripheral blood. The compound accumulates in lymphoid tissues, creating a local reservoir that allows for sustained production of the active phosphate form and prolonged activation and internalization of S1P₁ within these tissues. youtube.com

Impact on T-Cell and B-Cell Distribution in Preclinical Models

Preclinical and clinical studies have consistently demonstrated that this compound profoundly alters the distribution of T- and B-lymphocyte populations in the peripheral blood. The compound effectively sequesters lymphocytes within lymph nodes, leading to a significant reduction in their circulating numbers. scripps.edunih.gov This effect is not uniform across all lymphocyte subsets.

The treatment predominantly affects the recirculation of naive T cells and central memory T cells (TCM), which express the chemokine receptor CCR7 and regularly traffic through lymph nodes. tennessee.edu In contrast, effector memory T cells (TEM), which are crucial for peripheral immune surveillance, are less affected. scripps.edu This differential impact leads to a relative increase in the proportion of memory T-helper conventional cells (Tconv) and memory regulatory T cells (Treg) in the peripheral blood, while the proportions of naive Tconv and naive Tregs decrease. scripps.edu

Similarly, B-cell distribution is significantly altered. Treatment results in a marked reduction of total B-cell numbers in the periphery. scripps.edu The subtype distribution changes, characterized by a decreased proportion of memory B cells and a relative increase in the percentage of naive and double-negative B cells among the remaining circulating B-cell population. scripps.edu Furthermore, studies have shown that the number of newly produced T and B lymphocytes, as measured by T-cell receptor excision circles (TRECs) and K-deleting recombination excision circles (KRECs) respectively, are significantly reduced in the peripheral blood following treatment. nih.gov

Table 1: Impact of this compound on T-Cell and B-Cell Distribution This table is interactive. You can sort and filter the data.

| Cell Type | Primary Effect | Key Findings | References |

|---|---|---|---|

| Overall Lymphocytes | Sequestration in Lymph Nodes | Reduces absolute numbers of circulating T and B cells. | nih.gov, scripps.edu |

| Naive T-Cells | Preferential Sequestration | Proportion of naive Tconv and naive Tregs decreases in peripheral blood. | scripps.edu, tennessee.edu |

| Memory T-Cells | Relative Increase in Periphery | Proportion of memory Tconv and memory Tregs increases in peripheral blood as naive cells are sequestered. | scripps.edu |

| Memory B-Cells | Sequestration | Proportion of memory B cells decreases in the peripheral B-cell pool. | scripps.edu |

| Naive B-Cells | Relative Increase in Periphery | Proportion of naive B cells increases among the remaining circulating B cells. | scripps.edu |

| Newly Produced Lymphocytes | Reduced Peripheral Numbers | Significant decrease in recent thymic emigrants (T-cells) and newly produced B-cells in circulation. | nih.gov |

Modulation of Specific Immune Cell Functions

T-Lymphocyte Activation and Differentiation Modulation

Beyond altering their distribution, this compound directly modulates the function and phenotype of T-lymphocytes. The compound has been shown to inhibit the expression of pro-inflammatory cytokines associated with Th1 and Th17 cell lineages on CD4+ T cells. nih.govnih.gov This suggests a shift away from pathogenic autoimmune responses. Concurrently, treatment increases the expression of markers associated with T-cell exhaustion, which may contribute to its anti-inflammatory effects. nih.govnih.gov

A significant aspect of its modulatory action is its effect on regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. Treatment has been observed to increase the frequency of Tregs in the blood. nih.govresearchgate.net It also appears to restore the suppressive phenotype of Tregs by inhibiting the Th1-like characteristics that these cells can acquire in autoimmune conditions. nih.govnih.gov This functional modulation is associated with an increased expression of markers linked to enhanced suppressive capacity, such as Lymphocyte Activation Gene-3 (LAG-3). researchgate.net

B-Lymphocyte Function and Humoral Immunity Modulation

The compound's effects on B-cells extend to the core processes of humoral immunity. In preclinical models, treatment significantly reduces the germinal center reaction in peripheral lymphoid tissues. nih.gov Germinal centers are critical sites for the maturation of B-cell responses, including antibody class-switching and affinity maturation.

Consequently, this compound inhibits the production of high-affinity, class-switched antibodies, such as IgG. nih.gov However, its effect on T-cell independent antibody responses appears to be minimal, as the production of low-affinity IgM antibodies is not significantly affected. nih.gov This indicates that the compound primarily suppresses T-cell dependent humoral immunity, which is consistent with its mechanism of sequestering the T-cells required to help activate B-cells for high-affinity antibody production. scripps.edunih.gov

Macrophage Phagocytic Activity and Chemotaxis

This compound also targets cells of the innate immune system, including macrophages and their monocyte precursors. Research has demonstrated that the compound can inhibit the phagocytic capacity of monocytes and a specific subset of dendritic cells (slanDCs). nih.govresearchgate.netnih.gov This suggests a direct modulatory effect on one of the primary functions of these antigen-presenting cells (APCs).

The compound influences the activation state and inflammatory potential of macrophages. It has been shown to reduce the release of pro-inflammatory cytokines from monocytes and dendritic cells. nih.gov Furthermore, this compound can promote the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. frontiersin.org This M2 shift is associated with tissue repair and a dampened inflammatory response. frontiersin.org Transcriptomic analyses have confirmed that biological processes such as phagocytosis and lymphocyte chemotaxis are among the pathways modulated by the compound. nih.gov

Table 2: Modulation of Macrophage and Monocyte Functions This table is interactive. You can sort and filter the data.

| Function | Effect of this compound | Mechanism/Observation | References |

|---|---|---|---|

| Phagocytosis | Inhibition | Reduced phagocytic capacity observed in monocytes and slanDCs. | nih.gov, nih.gov, researchgate.net |

| Cytokine Release | Reduction | Decreased release of pro-inflammatory cytokines from monocytes and DCs. | nih.gov, nih.gov |

| Phenotype Polarization | M1 to M2 Shift | Promotes polarization toward the anti-inflammatory M2 phenotype. | frontiersin.org |

| Chemotaxis | Modulation | Transcriptomic studies indicate modulation of pathways related to chemotaxis. | nih.gov |

| Activation | Inhibition | Impairs the induction of activation markers on human monocytes. | nih.gov |

Natural Killer (NK) and Natural Killer T (NKT) Cell Regulation

The regulatory effects of this compound extend to Natural Killer (NK) cells and invariant Natural Killer T (iNKT) cells. Treatment alters the balance of NK cell subpopulations in the periphery. frontiersin.org Specifically, it leads to a decrease in the proportion of circulating immature CD56bright NK cells and a corresponding increase in the proportion of mature CD56dim NK cells. frontiersin.org The CD56bright subset is known for cytokine production, while the CD56dim subset is more cytotoxic. The resulting NK cell population may reflect an aged or more differentiated phenotype, which could be associated with less functional activity. frontiersin.org

Studies have also investigated the compound's impact on iNKT cells, a unique T-cell subset with potent immunoregulatory capabilities. Research has aimed to assess the frequencies of iNKT cells alongside Tregs in patients undergoing treatment, suggesting a potential role for this compound in modulating this regulatory cell network. tennessee.edu The S1P5 receptor, which is a target of the compound's active metabolite, is known to be expressed on NK cells, providing a direct pathway for its modulatory effects. drugbank.com

An in-depth examination of the structure-activity relationships and rational design principles that have guided the development of Fingolimod and its derivatives, including this compound, reveals a sophisticated interplay between molecular structure and biological function. The evolution from the non-selective parent compound to more refined Sphingosine-1-Phosphate (S1P) receptor modulators has been driven by a detailed understanding of the pharmacophoric requirements for S1PR agonism and the application of advanced computational chemistry.

Preclinical Research Methodologies for Immunomodulatory Evaluation of Heptyl Deoctyl Fingolimod Hydrochloride

In Vivo Animal Models for Immunomodulatory Efficacy StudiesNo in vivo studies using animal models to evaluate the immunomodulatory efficacy of Heptyl Deoctyl Fingolimod (B1672674) Hydrochloride have been found in the scientific literature.

Experimental Autoimmune Encephalomyelitis (EAE) for Neuroinflammation Studies:There are no published findings on the use of Heptyl Deoctyl Fingolimod Hydrochloride in EAE models to study neuroinflammation.

Based on a comprehensive search of available scientific literature, there is no specific information available for a compound named "this compound." This name does not appear in published preclinical research studies, and therefore, no data exists to populate the requested article sections on its immunomodulatory evaluation, use in specific disease models, or biomarker identification.

The parent compound, Fingolimod Hydrochloride, is a well-documented immunomodulating drug. However, the specific derivative "this compound" is not described in the context of preclinical research methodologies, including adjuvant-induced arthritis models, other autoimmune and inflammatory condition models, or biomarker identification and validation.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict and detailed outline provided in the user request. Any attempt to do so would involve fabricating data or incorrectly attributing findings from other compounds, which would be misleading and scientifically unsound.

Advanced Analytical Chemistry for Preclinical Research on Heptyl Deoctyl Fingolimod Hydrochloride

Development and Validation of Bioanalytical Methods for Compound Quantification

The cornerstone of preclinical pharmacokinetic and toxicokinetic studies lies in the ability to accurately measure the concentration of a drug and its metabolites in biological matrices. nih.gov The development and validation of bioanalytical methods for Heptyl Deoctyl Fingolimod (B1672674) Hydrochloride are imperative to ensure the reliability and reproducibility of the data generated. ofnisystems.com This process is guided by international regulatory standards, such as those from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which outline the necessary parameters to be assessed. au.dkeuropa.eu

The initial phase of method development involves selecting the appropriate analytical platform, often liquid chromatography coupled with mass spectrometry (LC-MS/MS), due to its high sensitivity and selectivity. nih.gov Key considerations include the choice of an appropriate internal standard (IS), which should ideally be a stable isotope-labeled version of the analyte, such as a deuterated form of Heptyl Deoctyl Fingolimod Hydrochloride, to correct for variability during sample preparation and analysis. nih.govmdpi.com Sample preparation is another critical aspect, with techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction employed to remove interfering substances from the biological matrix (e.g., plasma, blood, or tissue homogenates). nih.gov

Once a method is developed, it undergoes a rigorous validation process to demonstrate its suitability for its intended purpose. nih.govfda.gov The key validation parameters are outlined in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. nih.gov | No significant interference at the retention time of the analyte and internal standard. |

| Linearity and Range | The range of concentrations over which the method is accurate, precise, and linear. A calibration curve is generated by analyzing a series of standards of known concentrations. ijpcbs.comresearchgate.net | The correlation coefficient (r²) should be consistently greater than 0.99. mdpi.com |

| Accuracy | The closeness of the determined value to the nominal or known true value. It is assessed by analyzing quality control (QC) samples at multiple concentration levels. nih.govcbijournal.com | The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification). mdpi.com |

| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated as both intra-day (repeatability) and inter-day (intermediate precision) variability. nih.govijrpr.com | The coefficient of variation (CV) should not exceed 15% (20% for the Lower Limit of Quantification). mdpi.com |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. mdpi.comcbijournal.com | Signal-to-noise ratio is typically ≥10, with accuracy and precision within specified limits. cbijournal.com |

| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. nih.govnih.gov | Recovery should be consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. mdpi.com | The matrix factor should be consistent and not show significant ion suppression or enhancement. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. nih.govmdpi.com | Analyte concentrations should remain within ±15% of the initial concentration. mdpi.com |

High-Performance Liquid Chromatography (HPLC) Coupled Techniques

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of pharmaceutical compounds. ijpcbs.comsepscience.com For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for analysis. ijrpr.comderpharmachemica.com This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

The development of a robust HPLC method for this compound would involve the optimization of several key parameters:

Column Selection: A C18 or C8 column is commonly used for compounds of similar structure to Fingolimod. nih.govshimadzu.com The choice of column particle size and dimensions will influence the efficiency and speed of the separation. sigmaaldrich.com

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. derpharmachemica.comsigmaaldrich.com The ratio of these components is adjusted to achieve optimal separation and peak shape. A gradient elution, where the mobile phase composition is changed over time, may be necessary to resolve the analyte from potential impurities. sigmaaldrich.com

Flow Rate and Column Temperature: These parameters are optimized to ensure efficient separation and reproducible retention times. ijpcbs.comshimadzu.com

Detector: A UV detector is often suitable for preliminary analysis, with the detection wavelength selected based on the analyte's maximum absorbance. ijpcbs.comresearchgate.net For higher sensitivity and specificity, a mass spectrometer is the preferred detector.

A typical HPLC method for a related compound, Fingolimod, is detailed in the table below, which could serve as a starting point for method development for this compound.

| Parameter | Condition | Reference |

| Column | Purospher® STAR RP-18 (150 x 3.0 mm, 3 µm) | sigmaaldrich.com |

| Mobile Phase A | 0.1% Phosphoric acid in water | sigmaaldrich.com |

| Mobile Phase B | Acetonitrile | sigmaaldrich.com |

| Gradient | Time-based gradient from 20% to 95% B | sigmaaldrich.com |

| Flow Rate | 0.8 mL/min | shimadzu.com |

| Column Temperature | 40 °C | shimadzu.com |

| Detection | UV at 215 nm | shimadzu.com |

| Injection Volume | 5 µL | shimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolism Research

The study of a new drug's metabolism is a critical component of preclinical research. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying metabolites due to its exceptional sensitivity and specificity. nih.govmdpi.com This technique allows for the detection of low-level metabolites in complex biological matrices.

For this compound, metabolism studies would likely involve incubating the compound with liver microsomes or hepatocytes to generate metabolites in vitro. The resulting samples would then be analyzed by LC-MS/MS. The process involves:

Chromatographic Separation: An HPLC system separates the parent compound from its metabolites.

Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI), which is suitable for polar molecules like Fingolimod and its derivatives. nih.gov

Mass Analysis: The first mass spectrometer (MS1) selects the precursor ion (the protonated or deprotonated molecule of the parent drug or a potential metabolite).

Fragmentation: The selected precursor ion is fragmented in a collision cell.

Second Mass Analysis: The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique fragmentation pattern or "fingerprint" for each compound.

This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification of the parent drug and its metabolites. walshmedicalmedia.com For instance, a method for Fingolimod and its active metabolite, Fingolimod-Phosphate, utilized specific precursor-to-product ion transitions for quantification. nih.gov A similar approach would be developed for this compound and its anticipated metabolites.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Fingolimod | 308.4 | 255.3 | walshmedicalmedia.com |

| Fingolimod-Phosphate | 386.27 | 78.89 | nih.gov |

| Fingolimod-d4 (IS) | 312.4 | 259.3 | walshmedicalmedia.com |

This table shows examples from Fingolimod analysis that would be analogous for this compound.

Forced degradation studies are also conducted to understand the compound's stability and to identify potential degradation products that might be observed in stability samples. derpharmachemica.comnih.gov These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. cbijournal.comnih.gov

Quality Control and Method Validation Parameters in Preclinical Analytical Studies

Maintaining the quality and integrity of analytical data throughout preclinical studies is paramount. ofnisystems.com This is achieved through a combination of comprehensive method validation and the routine use of quality control (QC) samples. nih.govau.dk

As previously discussed in section 7.1, bioanalytical method validation establishes the performance characteristics of an analytical method. nih.govofnisystems.com Once a method is validated, its performance is monitored during the analysis of study samples by including QC samples at multiple concentration levels (low, medium, and high) in each analytical run. au.dk

The acceptance of an analytical run is based on the performance of the calibration standards and the QC samples. fda.gov The following table summarizes the key quality control and validation parameters that ensure the reliability of data in preclinical analytical studies.

| Parameter | Purpose | Acceptance Criteria Example |

| System Suitability | To ensure the chromatographic system is performing adequately before initiating an analytical run. ijpcbs.comsigmaaldrich.com | Repeatability of retention time and peak area for replicate injections of a standard solution should have a relative standard deviation (RSD) of ≤ 2%. ijpcbs.com Tailing factor should be within acceptable limits (e.g., NMT 5). shimadzu.com |

| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte. researchgate.net | At least 75% of the non-zero standards should be within ±15% of their nominal values (±20% for LLOQ). The correlation coefficient (r²) should be ≥ 0.99. |

| Quality Control (QC) Samples | To monitor the accuracy and precision of the analytical method during the analysis of study samples. nih.govau.dk | At least two-thirds of the QC samples should be within ±15% of their respective nominal values. At least 50% of the QC samples at each concentration level must meet this criterion. |

| Run Acceptance | To determine if an entire analytical run is valid. | The run is accepted if the calibration curve and QC sample results meet the predefined acceptance criteria. fda.gov |

| Incurred Sample Reanalysis (ISR) | To verify the reproducibility of the bioanalytical method by re-analyzing a subset of study samples. | A specified percentage of the reanalyzed samples should have results that are within a certain percentage of the original results. |

By adhering to these rigorous analytical principles and validation standards, researchers can generate high-quality, reliable data for this compound, which is essential for making informed decisions during the preclinical development phase.

Emerging Research Perspectives and Future Directions for Fingolimod Derivative Research

Development of Highly Selective S1PR Modulators

A primary driver in the evolution of Fingolimod (B1672674) derivative research is the pursuit of enhanced receptor selectivity. Fingolimod is a non-selective modulator, acting on four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅). nih.govnih.gov While its therapeutic effects in multiple sclerosis are largely attributed to its action on S1P₁ receptors on lymphocytes, which sequesters them in lymph nodes and prevents their infiltration into the central nervous system (CNS), its activity on other receptors is linked to adverse effects. nih.govnih.govnih.gov

For instance, the stimulation of S1P₃ receptors is associated with adverse cardiovascular events like transient bradycardia (a dose-dependent reduction in heart rate) observed shortly after the first dose of Fingolimod. nih.govbohrium.comnih.gov This has spurred the development of second-generation S1PR modulators that are more selective for S1P₁ and/or S1P₅, while minimizing interaction with S1P₃. nih.govnih.gov The goal is to retain the therapeutic efficacy of lymphocyte sequestration while improving the safety profile. nih.gov

Research has yielded several highly selective S1PR modulators that have advanced to clinical trials or approval, demonstrating the success of this strategy. biomolther.orgresearchgate.net These compounds often exhibit different pharmacokinetic profiles, and some strategies, like gradual dose titration, can mitigate side effects seen with less selective agents. researchgate.net The development of analogs such as Siponimod, Ozanimod, and Ponesimod exemplifies this targeted approach. nih.govnih.gov Future research in this area, potentially including novel structures like heptyl-substituted analogs, will continue to focus on optimizing this selectivity to achieve maximal therapeutic benefit with minimal risk.

| Compound | Receptor Selectivity | Key Research Finding | Reference |

|---|---|---|---|

| Fingolimod (FTY720) | S1P₁, S1P₃, S1P₄, S1P₅ | First-in-class oral therapy for MS; non-selective profile linked to both efficacy and side effects like bradycardia. | nih.govnih.gov |

| Siponimod (BAF312) | S1P₁, S1P₅ | Developed as a selective modulator to improve safety; may limit demyelination via its effects on S1P₅ on oligodendrocytes. | nih.gov |

| Ozanimod (RPC1063) | S1P₁, S1P₅ | A selective S1P₁/₅ dual modulator shown to be effective in multiple autoimmune disease models, including colitis. | biomolther.org |

| Ponesimod | S1P₁ | A selective S1P₁ modulator that has shown promising results in clinical trials for psoriasis. | researchgate.net |

| BMS-986104 | S1P₁ | Demonstrates ligand-biased signaling and differentiates from Fingolimod with a better cardiovascular and pulmonary safety profile in preclinical studies. | nih.gov |

Computational Approaches for Novel Analog Design

The design and synthesis of new Fingolimod derivatives are increasingly being guided by computational modeling. These in silico methods allow researchers to predict how structural modifications to the Fingolimod scaffold will affect binding affinity to various S1PR subtypes, thereby streamlining the discovery of more selective and potent analogs. nih.gov

One study successfully used computer-aided design to develop two novel Fingolimod derivatives, F1-12h and F2-9. nih.gov This process involved molecular modeling to understand the interactions between the parent compound and its receptors, followed by the rational design of new structures. The synthesized derivatives were then tested in cell lines to confirm their bioactivity, showing that they acted as anti-inflammatory agents by influencing gene expression through the cAMP pathway. nih.gov This research highlights how computational tools can effectively guide the synthesis of new chemical entities with desired biological activities. nih.gov

The synthesis of Fingolimod and its analogs involves complex multi-step chemical processes. derpharmachemica.comnih.govresearchgate.net Computational chemistry can aid in optimizing these synthetic routes, predicting potential byproducts, and designing more efficient reaction sequences. For example, various synthetic pathways have been reported for Fingolimod, starting from different materials like n-octylbenzene or diethyl acetamidomalonate. nih.govresearchgate.net Computational analysis can help evaluate the feasibility and efficiency of such routes for new analogs, including hypothetical heptyl-containing derivatives, before committing to resource-intensive laboratory work. By predicting structure-activity relationships, computational design accelerates the development of next-generation S1PR modulators. nih.govacs.org

Investigation of Specific Immunomodulatory Pathways

While the primary immunomodulatory effect of Fingolimod—lymphocyte sequestration—is well-characterized, ongoing research aims to dissect the more nuanced downstream effects of S1PR modulation. nih.govnih.gov Fingolimod's active form, fingolimod-phosphate, acts as a functional antagonist of the S1P₁ receptor, inducing its internalization and degradation. nih.govnih.gov This process renders lymphocytes in the lymph nodes insensitive to the natural S1P gradient that guides their exit, effectively trapping them and reducing the number of circulating T and B cells that could participate in an autoimmune attack. nih.govnih.gov

Future research is focused on understanding the specific lymphocyte subsets affected and the broader consequences for immune function. Studies show that Fingolimod-induced sequestration primarily affects naive and central memory T cells, which express the CCR7 receptor. nih.gov This selective action may leave other immune cell populations, such as effector memory T cells, more available in the periphery to fight infections. youtube.com

Furthermore, research is exploring pathways beyond simple lymphocyte trafficking. For example, some novel Fingolimod derivatives have been shown to significantly activate the cAMP response element (CRE) and increase intracellular cAMP concentrations, indicating that they activate the cAMP pathway through cell surface receptors, similar to Fingolimod itself. nih.gov This pathway is crucial for regulating inflammation and gene expression. nih.gov Additionally, Fingolimod can cross the blood-brain barrier and exert direct effects on neural cells, including astrocytes, oligodendrocytes, and neurons, all of which express S1P receptors. nih.govscripps.edu The therapeutic efficacy of Fingolimod in animal models is diminished if S1P₁ receptors are deficient on astrocytes, suggesting a direct CNS effect is critical. nih.govscripps.edu Investigating these specific immunomodulatory and neural pathways is essential for developing derivatives with enhanced or more targeted therapeutic actions.

| Pathway/Target | Mechanism | Therapeutic Implication | Reference |

|---|---|---|---|

| S1P₁ Receptor on Lymphocytes | Functional antagonism leads to receptor internalization, trapping naive and central memory T cells in lymph nodes. | Reduces infiltration of autoreactive lymphocytes into the CNS, decreasing inflammation. | nih.govnih.gov |

| S1P Receptors in CNS | Direct modulation of receptors on astrocytes, oligodendrocytes, and neurons. | Potential for direct neuroprotective and reparative effects, reducing neurodegeneration and promoting myelin repair. | nih.govscripps.edu |

| cAMP/CRE Pathway | Activation of cAMP and downstream transcription factor CRE. | Influences gene expression to produce anti-inflammatory effects. | nih.gov |

| B-Cell Trafficking | Inhibits B-cell egress from lymphoid organs, reducing circulating B-cell numbers. | Contributes to the overall reduction of the autoimmune response. | nih.govscripps.edu |

Advanced Preclinical Model Systems for Immunomodulation

The evaluation of novel Fingolimod derivatives relies on a variety of sophisticated preclinical models that can simulate different aspects of human autoimmune diseases. The most widely used model in the context of multiple sclerosis is experimental autoimmune encephalomyelitis (EAE), an animal model that mimics the inflammatory and neurodegenerative features of MS. nih.govnih.gov New analogs, such as the morpholino-derived ST-1893 and ST-1894, have demonstrated efficacy in the EAE model by reducing clinical symptoms and molecular markers of inflammation in the brain and spinal cord. nih.gov

To investigate specific aspects of S1PR modulation, researchers are using more advanced and targeted models. For example, to isolate the effects of S1PR modulation within the CNS from its effects on the immune system, scientists have used mice with a selective deficiency of the S1P₁ receptor specifically on astrocytes. nih.gov Studies using these models have shown that Fingolimod's efficacy in EAE is lost without S1P₁ signaling in astrocytes, providing strong evidence for a direct neuroprotective role. nih.govscripps.edu

Beyond MS models, the immunomodulatory potential of Fingolimod derivatives is being tested in models of other autoimmune conditions. These include T-cell transfer models of colitis, which were used to demonstrate the efficacy of BMS-986104, and TNBS-induced colitis models for evaluating ozanimod. nih.govbiomolther.org Other preclinical studies have explored the potential of S1PR modulators in models of inflammatory bowel disease (IBD), rheumatoid arthritis, and systemic lupus erythematosus. researchgate.net The use of these diverse and specific preclinical systems is crucial for characterizing the full therapeutic potential and safety profile of the next generation of Fingolimod analogs.

Q & A

Q. What are the key physicochemical properties of Fingolimod Hydrochloride relevant to preclinical formulation development?

Fingolimod Hydrochloride (C₁₉H₃₄ClNO₂; CAS 162359-56-0) is a white to practically white powder with a molecular weight of 343.93 g/mol. Its solubility profile—freely soluble in water, alcohol, and propylene glycol—makes it suitable for oral formulations. Preclinical studies should account for its hygroscopicity and stability under varying pH conditions. Formulation development must consider excipient compatibility, particularly with gelatin-based capsules (common in clinical doses of 0.25 mg and 0.5 mg), to prevent interactions with magnesium stearate or hydroxypropyl cellulose .

Q. How is Fingolimod Hydrochloride characterized for purity and impurity profiling in accordance with pharmacopeial standards?

The USP43-NF38 monograph specifies a gradient HPLC-DAD method using a Purospher® STAR RP-18 column (150 × 3.0 mm, 3 µm). The mobile phase combines 0.1% phosphoric acid in water and acetonitrile, with a 33-minute gradient elution (5–95% acetonitrile). System suitability requires baseline separation of Fingolimod from its impurities, validated at 0.6 mg/mL sample concentration. Critical parameters include resolution ≥2.0 between Fingolimod and its des-octyl derivative, and tailing factor ≤2.0 .

Advanced Research Questions

Q. What experimental approaches are recommended to resolve contradictions in Fingolimod Hydrochloride’s dual mechanism as both S1P receptor modulator and PAK1 activator?

To dissect these mechanisms:

- S1P Receptor Modulation : Use competitive binding assays (e.g., radiolabeled S1P) on lymphocyte subsets to quantify receptor internalization (EC₅₀ for S1PR1: ~0.4 nM) .

- PAK1 Activation : Employ kinase activity assays with recombinant PAK1 and phospho-specific antibodies to measure autophosphorylation. In vivo, compare outcomes in PAK1-knockout vs. wild-type animal models of multiple sclerosis (MS) .

- Cross-Talk Analysis : Co-administer selective inhibitors (e.g., G-5555 for PAK1) in experimental autoimmune encephalomyelitis (EAE) models to isolate pathway-specific effects .

Q. How can researchers design electrophysiological studies to investigate Fingolimod Hydrochloride’s anti-seizure effects while mitigating cardiovascular risks from synergistic negative inotropy?

- In Vitro Models : Use hippocampal brain slices to measure spike-wave amplitude suppression (dose range: 1–10 µM) while monitoring cardiac myocyte contractility via patch-clamp.

- In Vivo Models : Implement telemetry in rodent seizure models (e.g., pentylenetetrazole-induced) to concurrently track EEG changes and cardiac output. Avoid co-administration with benzodiazepines (e.g., diazepam), which exacerbate negative inotropic effects .

Q. What analytical strategies should be employed when encountering batch-to-batch variability in Fingolimod Hydrochloride’s chromatographic profiles during stability studies?

- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the propane-1,3-diol moiety).

- Impurity Tracking : Use high-resolution LC-MS to characterize unknown peaks, referencing USP impurity standards (e.g., des-octyl Fingolimod).

- Method Robustness Testing : Validate column lot variability by testing 3–5 different C18 columns under identical gradient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.